molecular formula C28H25NO4S B142077 2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer CAS No. 450387-14-1

2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer

Cat. No. B142077
M. Wt: 471.6 g/mol
InChI Key: XNJOKDMYYIVABO-UHFFFAOYSA-N
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Description

The compound “2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer” is a biochemical used for proteomics research . It has a molecular formula of C28H25NO4S and a molecular weight of 471.57 .


Synthesis Analysis

The synthesis of this compound, also known as Hostasol methacrylate, was reported by Winnick . The procedure involved the use of methacrylic acid, which was filtered through activated aluminium oxide (neutral) prior to use .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C28H25NO4S. Unfortunately, further details about the molecular structure are not available from the search results.


Chemical Reactions Analysis

The compound has been used in the formation of a binary polymer latex mixture consisting of ‘hard’ polystyrene particles and a ‘soft’ poly (n-butyl acrylate)-based PSA latex of similar particle diameter . The system was annealed above the glass transition temperature of the hard particles to fuse the polystyrene colloids, creating a 3D interconnected open cellular network .

properties

IUPAC Name

6-(13,15-dioxo-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaen-14-yl)hexyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO4S/c1-17(2)28(32)33-16-8-4-3-7-15-29-26(30)20-12-11-19-18-9-5-6-10-22(18)34-23-14-13-21(27(29)31)24(20)25(19)23/h5-6,9-14H,1,3-4,7-8,15-16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJOKDMYYIVABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634888
Record name 6-(1,3-Dioxo-1H-benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-2(3H)-yl)hexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer

CAS RN

450387-14-1
Record name 6-(1,3-Dioxo-1H-benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-2(3H)-yl)hexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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